4-(allyloxy)-N-propylbenzamide
Übersicht
Beschreibung
4-(allyloxy)-N-propylbenzamide, also known as APB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that belongs to the class of benzamide derivatives and is used as a selective dopamine D2 receptor antagonist. APB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-(allyloxy)-N-propylbenzamide acts as a selective dopamine D2 receptor antagonist, which means it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By blocking dopamine activity at D2 receptors, this compound can modulate the activity of dopaminergic neurons and potentially alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce locomotor activity and induce catalepsy, which is a state of immobility or rigidity. It has also been shown to modulate the release of dopamine and other neurotransmitters in the brain. These effects suggest that this compound has the potential to be a valuable tool for studying the neurochemical basis of behavior and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(allyloxy)-N-propylbenzamide in scientific research is its selectivity for dopamine D2 receptors. This allows researchers to study the specific effects of dopamine activity at these receptors, which is important for understanding the neurochemical basis of behavior and neurological disorders. However, one limitation of using this compound is that it can induce catalepsy in animals, which may confound behavioral studies.
Zukünftige Richtungen
There are many potential future directions for research on 4-(allyloxy)-N-propylbenzamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that can modulate dopaminergic activity without inducing catalepsy. Another area of interest is the use of this compound in combination with other compounds to study the interactions between different neurotransmitter systems in the brain. Additionally, there is potential for the use of this compound in the development of novel therapies for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a selective affinity for dopamine D2 receptors, making it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other disorders that involve dopaminergic dysfunction.
Eigenschaften
IUPAC Name |
4-prop-2-enoxy-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOZTPTEWPEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.